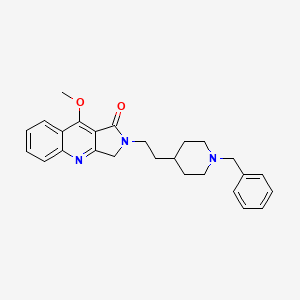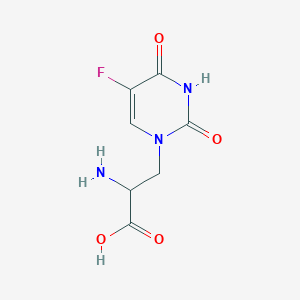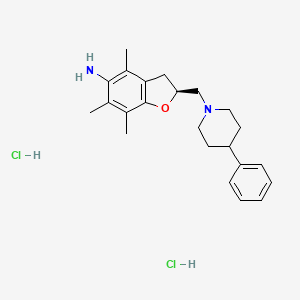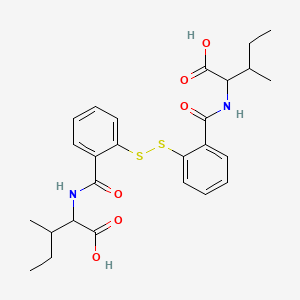
1H-Pyrrolo(3,4-b)quinolin-1-one, 2,3-dihydro-9-methoxy-2-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
T-82 is a chemical compound known for its role as an acetylcholinesterase inhibitor. This compound has shown potential in ameliorating memory impairment induced by acetylcholinergic dysfunction. It is also recognized as a potent 5-HT3 receptor antagonist, making it relevant in the treatment of Alzheimer’s Disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of T-82 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and often tailored to the capabilities of the synthesizing laboratory .
Industrial Production Methods: Industrial production of T-82 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Types of Reactions:
Oxidation: T-82 can undergo oxidation reactions, which may alter its chemical structure and properties.
Reduction: Reduction reactions can also be performed on T-82, potentially modifying its functional groups.
Substitution: T-82 is capable of undergoing substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of T-82 .
Wissenschaftliche Forschungsanwendungen
T-82 has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying acetylcholinesterase inhibition and 5-HT3 receptor antagonism.
Biology: Investigated for its effects on memory and cognitive functions.
Medicine: Explored as a potential therapeutic agent for Alzheimer’s Disease and other neurodegenerative disorders.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in drug discovery
Wirkmechanismus
T-82 exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, T-82 increases the levels of acetylcholine, thereby enhancing cholinergic transmission. Additionally, T-82 acts as a 5-HT3 receptor antagonist, blocking the action of serotonin at these receptors and contributing to its therapeutic effects in Alzheimer’s Disease .
Similar Compounds:
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s Disease.
Rivastigmine: A compound with similar acetylcholinesterase inhibitory properties.
Galantamine: Another acetylcholinesterase inhibitor with additional nicotinic receptor modulating effects.
Uniqueness of T-82: T-82 is unique in its dual action as both an acetylcholinesterase inhibitor and a 5-HT3 receptor antagonist. This dual mechanism of action may offer enhanced therapeutic benefits compared to compounds that only target acetylcholinesterase .
Eigenschaften
CAS-Nummer |
142471-56-5 |
|---|---|
Molekularformel |
C26H29N3O2 |
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
2-[2-(1-benzylpiperidin-4-yl)ethyl]-9-methoxy-3H-pyrrolo[3,4-b]quinolin-1-one |
InChI |
InChI=1S/C26H29N3O2/c1-31-25-21-9-5-6-10-22(21)27-23-18-29(26(30)24(23)25)16-13-19-11-14-28(15-12-19)17-20-7-3-2-4-8-20/h2-10,19H,11-18H2,1H3 |
InChI-Schlüssel |
UQMVECQBCVBXGA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=NC3=CC=CC=C31)CN(C2=O)CCC4CCN(CC4)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-[2-[[1-[[2-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-carboxy-1-oxopropan-2-yl]-methylamino]-1-oxohexan-2-yl]amino]-3-(3H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]phenyl] sulfate](/img/structure/B10781909.png)
![Sodium;2-[[4-[[2-butyl-4-chloro-5-(2-methoxy-2-oxoethyl)imidazol-1-yl]methyl]phenyl]carbamoyl]benzoate](/img/structure/B10781926.png)

![[D-Tpi6, Leu13 psi(CH2NH)-Leu14]bombesin-(6-14)](/img/structure/B10781932.png)


![1-[3-hydroxy-13-methyl-3-(trifluoromethyl)-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B10781958.png)



![2-(4-Amino-5-hydroxy-6-methyloxan-2-yl)oxy-5-chloro-18,32,35,37-tetrahydroxy-19-[[3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-22-(2-methylsulfanylethyl)-20,23,26,42,44-pentaoxo-48-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid](/img/structure/B10782005.png)

![2-[2-(1-benzylpiperidin-4-yl)ethyl]-9-methoxy-3H-pyrrolo[3,4-b]quinolin-1-one;(E)-but-2-enedioic acid](/img/structure/B10782012.png)
![[3,4,5-Tribenzoyloxy-6-[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxysulfonylcarbamoyloxy]oxan-2-yl]methyl benzoate](/img/structure/B10782026.png)